
KCC009
概要
説明
KCC009は、タンパク質架橋、細胞接着、シグナル伝達など、さまざまな生物学的プロセスに関与する酵素であるトランスグルタミナーゼ2(TG2)の強力で選択的な阻害剤です。TG2は、癌、線維症、神経変性疾患などのいくつかの疾患状態に関連しています。 This compoundは、TG2活性を調節し、癌細胞の化学療法に対する感受性を高める能力について、科学的研究で有望な結果を示しています .
準備方法
合成経路と反応条件
KCC009の合成には、主要な中間体の調製から始まる複数の工程が含まれます。反応条件には通常、目的の化学変換を達成するために、有機溶媒、触媒、特定の温度と圧力の設定の使用が含まれます。 詳細な合成経路と反応条件は、多くの場合、製造元によって機密情報として扱われており、製造元によって異なる場合があります .
工業生産方法
This compoundの工業生産は、高純度と収率を確保するために、標準化されたプロトコルに従います。このプロセスには、大規模合成、精製、品質管理対策が含まれます。 この化合物は通常、固体形で製造され、安定性を維持するために特定の条件下で保管されます .
化学反応の分析
反応の種類
KCC009は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: 1つの官能基を別の官能基に置き換えることが含まれます。
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 反応条件は、目的の変換に応じて異なる場合がありますが、通常、制御された温度、圧力、pHレベルを伴います .
形成された主な生成物
This compoundを含む反応から形成される主な生成物は、特定の反応経路によって異なります。 たとえば、酸化は酸化誘導体を生成する場合があり、一方、置換反応はさまざまな置換アナログを生成する可能性があります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
KCC009: Applications in Scientific Research
This compound is a Transglutaminase 2 (TG2) inhibitor that has demonstrated potential applications in cancer research, particularly in enhancing the efficacy of existing cancer therapies . Research indicates its role in disrupting fibronectin remodeling, inducing radiosensitization, and modulating cellular processes related to cancer progression .
Cancer Therapy Sensitization
Radiosensitization in Lung Cancer: this compound has been shown to enhance the radiation sensitivity of human lung cancer cells, independent of p53 status . In vitro experiments using H1299/WT-p53 and H1299/M175H-p53 cell lines demonstrated that pretreatment with this compound, followed by irradiation, led to a decrease in cell survival .
Parameter | H1299/WT-p53 | H1299/M175H-p53 |
---|---|---|
Sensitization Enhancement Ratio (SER) | 1.55 | 1.65 |
G0/G1 arrest | Increased | No effect |
G2/M arrest | No effect | Increased |
These results suggest that this compound could be used to improve the effectiveness of radiotherapy in treating lung cancers, even those with p53 mutations .
Chemosensitization in Glioblastoma: this compound can disrupt fibronectin remodeling in the extracellular matrix (ECM) of glioblastomas, which sensitizes these tumors to chemotherapy . In vivo studies using mice with orthotopic glioblastomas showed that this compound treatment, combined with N,N'-bis(2-chloroethyl)-N-nitrosourea chemotherapy, led to reduced tumor bioluminescence, increased apoptosis, and prolonged survival .
Modulation of Cellular Processes
Cell Cycle Arrest and Apoptosis: this compound has been shown to induce cell cycle arrest and apoptosis in lung cancer cells . Specifically, it induces G0/G1 arrest in H1299/WT-p53 cells and G2/M arrest in H1299/M175H-p53 cells when combined with irradiation . Furthermore, this compound increases apoptosis in both cell lines .
Regulation of Protein Expression: this compound affects the expression of proteins involved in cell survival and apoptosis . In H1299/WT-p53 cells, this compound combined with irradiation (this compound+IR) decreases TG2 expression and increases p53 expression. Additionally, this compound+IR increases the expression of p21 and Bax, while decreasing Bcl-2 and CyclinD expression . In H1299/M175H-p53 cells, this compound+IR induces phosphorylation of caspase-3, increases cytoplasmic Cyt-C levels, and decreases CyclinB and Bcl-2 expression .
Inhibition of TGase2 Activation: this compound has been shown to abrogate endoplasmic reticulum (ER) stress-induced TGase2 activation, which subsequently prevents protein aggregation . This suggests that this compound could be used to modulate TGase2 activity in various cellular processes .
Clinical Significance
Potential Therapeutic Target in Colorectal Cancer: High TGM2 expression is associated with worse prognosis in colorectal cancer (CRC) patients . This suggests that TG2 could be a therapeutic target in CRC patients with strong TGM2 expression, and this compound, as a TG2 inhibitor, may have potential applications in treating this disease .
作用機序
KCC009は、TG2の活性を阻害することによって効果を発揮します。TG2は、グルタミン残基とリシン残基の間の共有結合の形成を通じて、タンパク質の架橋に関与しています。this compoundはTG2を阻害することにより、細胞外マトリックスの再構築を阻害し、癌細胞の化学療法に対する感受性を高めます。 この化合物は、抗アポトーシスタンパク質のダウンレギュレーションとプロアポトーシスタンパク質のアップレギュレーションを含む、さまざまなシグナル伝達経路にも影響を与えます .
類似化合物の比較
類似化合物
モノダンシルカダベリン: タンパク質架橋と細胞機能に類似の効果を持つ別のTG2阻害剤です。
KCA075: 癌研究で類似の用途を持つ、非常に特異的な低分子TG2阻害剤です.
This compoundの独自性
This compoundは、TG2を選択的に阻害し、癌細胞の化学療法に対する感受性を高める能力が特徴です。 その特定の作用機序と良好な薬物動態プロファイルは、科学研究と潜在的な治療用途における貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Monodansylcadaverine: Another TG2 inhibitor with similar effects on protein cross-linking and cellular functions.
KCA075: A highly specific small-molecule TG2 inhibitor with similar applications in cancer research.
Uniqueness of KCC009
This compound is unique in its ability to selectively inhibit TG2 and enhance the sensitivity of cancer cells to chemotherapy. Its specific mechanism of action and favorable pharmacokinetic profile make it a valuable tool in scientific research and potential therapeutic applications .
生物活性
KCC009 is a selective inhibitor of tissue transglutaminase 2 (TG2), a multifunctional enzyme implicated in various pathological processes, including cancer progression and metastasis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications, particularly in glioblastomas and lung cancer.
This compound inhibits TG2 activity, which plays a critical role in extracellular matrix (ECM) remodeling and cell adhesion. By disrupting fibronectin assembly in the ECM, this compound alters the tumor microenvironment, enhancing the sensitivity of cancer cells to chemotherapy and radiation therapy. The compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including glioblastoma and lung cancer cells.
Lung Cancer
A study investigated the radiosensitization effects of this compound on human lung cancer cells (H1299) with differing p53 statuses. The results indicated that:
- Cell Proliferation : this compound exhibited similar inhibitory effects on both H1299/WT-p53 and H1299/M175H-p53 cells, with inhibition rates of approximately 15% at a concentration of 3.91 µM .
- Radiosensitization : Clonogenic survival analysis showed that this compound pretreatment enhanced radiation sensitivity, with a sensitization enhancement ratio (SER) of 1.55 to 1.65 .
- Apoptosis Induction : this compound combined with ionizing radiation (IR) significantly increased apoptosis rates (from 17% to 29% in H1299/WT-p53 cells) compared to IR treatment alone .
Glioblastoma
This compound's effects on glioblastoma were also notable:
- Fibronectin Disruption : this compound treatment blocked fibronectin remodeling in the ECM, which is crucial for tumor invasion and metastasis .
- Chemotherapy Sensitization : In vivo studies demonstrated that this compound sensitized orthotopic glioblastomas to chemotherapy (N,N′-bis(2-chloroethyl)-N-nitrosourea), leading to increased apoptosis and prolonged survival in treated mice .
Research Findings
The following table summarizes key findings from various studies on this compound:
Case Study 1: Lung Cancer Radiosensitization
In a controlled experiment involving H1299 lung cancer cells, this compound was administered prior to radiation exposure. The study demonstrated significant increases in apoptosis markers (e.g., p-caspase-3) and reductions in anti-apoptotic proteins (Bcl-2), indicating a shift toward pro-apoptotic signaling pathways induced by this compound combined with IR .
Case Study 2: Glioblastoma Treatment
In an orthotopic glioblastoma model, mice treated with this compound showed reduced tumor bioluminescence signals post-chemotherapy compared to control groups. This suggests that this compound effectively enhances the efficacy of standard chemotherapeutic agents by modifying the tumor microenvironment and promoting apoptosis among malignant cells .
特性
IUPAC Name |
benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O5/c22-19-11-17(30-25-19)12-23-20(27)18(10-14-6-8-16(26)9-7-14)24-21(28)29-13-15-4-2-1-3-5-15/h1-9,17-18,26H,10-13H2,(H,23,27)(H,24,28)/t17?,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRULUIQNANUWTK-ZVAWYAOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349369 | |
Record name | AC1LD8ZC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744198-19-4 | |
Record name | KCC 009 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744198194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC1LD8ZC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。